molecular formula C18H17FO2 B14005389 Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate CAS No. 33666-37-4

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate

Cat. No.: B14005389
CAS No.: 33666-37-4
M. Wt: 284.3 g/mol
InChI Key: ZLAGSCNFMNZRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate is a chemical compound with the molecular formula C18H17FO2 It is known for its unique structure, which includes a cyclopropane ring substituted with a fluoro group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1-fluoro-2,2-diphenylcyclopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-diphenylcyclopropanecarboxylate: Lacks the fluoro group, resulting in different chemical properties and reactivity.

    Methyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

33666-37-4

Molecular Formula

C18H17FO2

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 1-fluoro-2,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C18H17FO2/c1-2-21-16(20)18(19)13-17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

ZLAGSCNFMNZRJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.